molecular formula C11H11NO3 B1358679 6,7-dimethoxyquinolin-4(3H)-one CAS No. 304904-61-8

6,7-dimethoxyquinolin-4(3H)-one

Cat. No. B1358679
M. Wt: 205.21 g/mol
InChI Key: GOPZXZSDYBVSQO-UHFFFAOYSA-N
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Description



  • 6,7-dimethoxyquinolin-4(3H)-one , also known as 6,7-dimethoxy-4(3H)-quinazolinone , is a chemical compound with the molecular formula C10H10N2O3 .

  • It belongs to the class of quinazolinone derivatives and exhibits interesting pharmacological properties.





  • Synthesis Analysis



    • The synthesis of 6,7-dimethoxyquinolin-4(3H)-one involves various methods, including condensation reactions, cyclization, and functional group transformations.

    • One synthetic route involves the reaction of suitable precursors, such as 2-amino-4,5-dimethoxybenzoic acid, with appropriate reagents to form the quinazolinone ring system.





  • Molecular Structure Analysis



    • The molecular structure of 6,7-dimethoxyquinolin-4(3H)-one consists of a quinazolinone core with two methoxy groups (–OCH3) attached at positions 6 and 7.

    • The compound adopts a planar geometry due to resonance effects within the aromatic ring system.





  • Chemical Reactions Analysis



    • 6,7-dimethoxyquinolin-4(3H)-one can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction.

    • It may undergo transformations to form derivatives with altered functional groups or substitution patterns.





  • Physical And Chemical Properties Analysis



    • Melting Point : The compound typically melts in the range of 316–319°C .

    • Solubility : It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.

    • Color : 6,7-dimethoxyquinolin-4(3H)-one appears as a yellow powder .




  • Scientific Research Applications

    Cerebroprotective Activity

    6,7-Dimethoxyquinazolin-4(3H)-one derivatives have shown promising cerebroprotective properties. A study synthesized novel derivatives with neuroactive amino acids and dipeptides, finding some compounds with significant cerebrotropic activity, which could be useful for treating neurodegenerative processes like Alzheimer's disease and cerebral ischemia (Chiriapkin et al., 2022).

    Synthesis and Evaluation of Sigma-2 Receptor Probe

    Research on derivatives of 6,7-dimethoxyquinolin-4(3H)-one has led to the development of probes for sigma-2 receptors, which are relevant in studying neurological processes and potentially in drug development (Xu et al., 2005).

    Potential in Treating Hypertension

    Certain analogs of 3-benzylquinazolin-4(3H)-ones, like DFMQ-19, show potential as drug candidates for hypertension treatment. Studies have developed methods to determine these compounds in plasma and explored their pharmacokinetics (Chang et al., 2016).

    Vasorelaxant and Antihypertensive Effects

    6,7-Dimethoxyquinazolin-4(3H)-one derivatives have demonstrated vasorelaxant and antihypertensive effects, offering potential therapeutic applications in hypertension management. These effects are achieved through the inhibition of calcium flux (Li et al., 2016).

    Novel Reactions for Chemical Synthesis

    6,7-Dimethoxyquinolin-4(3H)-one derivatives have been utilized in various novel chemical reactions, contributing to advancements in organic synthesis and the development of new synthetic methodologies (Nyerges et al., 2005).

    Photolabile Protecting Group

    Studies have explored the use of brominated hydroxyquinoline, a derivative, as a photolabile protecting group for carboxylic acids, with applications in biological research and chemistry (Fedoryak & Dore, 2002).

    Anticonvulsant Properties

    1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have displayed significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment (Gitto et al., 2009).

    Synthetic Routes to Other Compounds

    Efficient synthetic routes to 3-aminoquinolines from 6,7-dimethoxyquinolin-4(3H)-one derivatives have been developed, facilitating the synthesis of pharmacologically relevant compounds (Wang et al., 2004).

    Synthesis of Enantiomers

    Dynamic kinetic resolution has been used to synthesize both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's utility in stereoselective synthesis (Paál et al., 2008).

    Anticancer Agents

    6,7-Methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, structurally related to 6,7-dimethoxyquinolin-4(3H)-one, have shown potent anticancer activities, suggesting their potential as new leads in cancer therapy (Chen et al., 2013).

    Alkaloid Synthesis

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has been used in the synthesis of various alkaloids, demonstrating its versatility in organic and medicinal chemistry (Blank & Opatz, 2011).

    Development of New Medications

    Synthesis of key intermediates like 6,7-dimethoxyquinolin-4(3H)-one is crucial in the development of new medications, as exemplified by the synthesis of cabozantinib, a cancer drug (Fang et al., 2019).

    Safety And Hazards



    • As with any chemical compound, proper handling and precautions are essential.

    • Consult safety data sheets (SDS) for specific information on hazards, storage, and disposal.




  • Future Directions



    • Further research is needed to explore the compound’s potential applications, including its pharmacological activity, bioavailability, and therapeutic relevance.

    • Investigate its interactions with specific biological targets and evaluate its potential as a drug candidate.




    properties

    IUPAC Name

    6,7-dimethoxy-3H-quinolin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GOPZXZSDYBVSQO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C(=C1)C(=O)CC=N2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50625989
    Record name 6,7-Dimethoxyquinolin-4(3H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50625989
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    205.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6,7-dimethoxyquinolin-4(3H)-one

    CAS RN

    304904-61-8
    Record name 6,7-Dimethoxyquinolin-4(3H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50625989
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Tetrahydrofuran (THF) (5.3 L) and sodium methoxide (313 g) were added to 2-amino-4,5-dimethoxyacetophenone (337 g), and the mixture was stirred at 20° C. for 30 min. Ethyl formate (858 g) was added to the reaction solution at 0° C., and the mixture was stirred at 20° C. for one hr. Water (480 mL) was added thereto at 0° C., and the mixture was neutralized with 1 N hydrochloric acid. The resultant precipitate was collected by filtration, and the filtered product was slurried in water (2 L) for washing. The slurry was filtered, and the filtered product was then dried under the reduced pressure to give 6,7-dimethoxy-4-quinolone (352 g, yield 81.50%).
    Quantity
    858 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    480 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    313 g
    Type
    reactant
    Reaction Step Four
    Quantity
    337 g
    Type
    reactant
    Reaction Step Four
    Quantity
    5.3 L
    Type
    solvent
    Reaction Step Four

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